WDR5 in Chromatin Remodeling Complexes and Oncogenesis
WD Repeat Domain 5 (WDR5) is a structurally conserved scaffolding protein that serves as an essential core subunit within multiple chromatin-modifying complexes, most notably the SET1/MLL (Mixed Lineage Leukemia) histone methyltransferase complexes. These complexes catalyze mono-, di-, and trimethylation of histone H3 at lysine 4 (H3K4me), a modification strongly associated with transcriptional activation and the maintenance of open chromatin states [3] [6]. WDR5 facilitates complex assembly by bridging interactions between the catalytic MLL subunit (e.g., MLL1) and other core components (RBBP5, ASH2L, DPY30 – collectively termed the WRAD complex). Its central role involves binding the "WIN motif" (WDR5 Interaction Motif) of MLL proteins via a dedicated arginine-binding cavity, the WIN site, thereby stabilizing the complex and enabling optimal methyltransferase activity [3] [9].
Beyond its structural role, WDR5 directly engages histone substrates. Structural studies reveal that WDR5 binds the N-terminal tail of histone H3, recognizing residues Ala1-Arg2-Thr3 (A-R-T motif) and presenting Lys4 (K4) for methylation by the MLL complex. This interaction occurs irrespective of K4's methylation state, positioning WDR5 as a critical presenter for sequential methylation [9].
WDR5's function extends far beyond histone methylation. It integrates into diverse complexes like the NSL and ATAC histone acetyltransferase complexes, the NuRD deacetylase complex, and non-canonical PRC1.1, thereby influencing a broad spectrum of chromatin states and gene expression programs [6]. Crucially, WDR5 is overexpressed in numerous cancers, including acute leukemias (ALL, AML), glioblastoma (GBM), neuroblastoma, and prostate cancer [2] [8]. Its overexpression correlates with high-risk disease features:
- Leukemia: High WDR5 expression is associated with increased bone marrow blasts, Philadelphia chromosome positivity (ALL), splenomegaly, liver infiltration, and unfavorable risk stratification in AML. Critically, patients exhibiting both high WDR5 and high MLL1 expression (WDR5^high^MLL1^high^) show significantly poorer complete remission rates [8].
- Glioblastoma: WDR5 is indispensable for cancer stem cell (CSC) populations within GBM. These therapy-resistant CSCs, enriched in factors like SOX2, rely on WDR5 for maintaining a stem-like epigenetic state and oncogenic transcriptional programs. Depletion of WDR5 disrupts CSC self-renewal and tumor growth [2] [5].
- Mechanisms of Oncogenesis: WDR5 drives oncogenesis through multiple pathways:
- Sustaining H3K4me: By enabling MLL complex activity, WDR5 maintains high H3K4me3 levels at promoters of oncogenes (e.g., HOX genes in leukemia, MYC and MYCN targets) and stemness factors (e.g., SOX2, POU5F1/OCT4) [2] [3] [8].
- Direct Interaction with Oncogenic Transcription Factors: WDR5 binds transcription factors like c-MYC, N-MYC, and TWIST1, recruiting chromatin-modifying complexes to their target genes and amplifying oncogenic transcriptional programs [6] [7].
- Regulating Protein Synthesis Genes (PSGs): WDR5 localizes to promoters of ribosomal protein genes (RPGs) and other PSGs. Disruption of this binding chokes cellular translation capacity, highlighting a direct link to fundamental biosynthetic processes [7].
Table 1: Association of WDR5 Overexpression with Clinical Parameters in Leukemia [8]
Cancer Type | Parameter | Association with High WDR5 Expression | Significance (p-value) |
---|
ALL | CD20+ cells | Increased | P = 0.001 |
| Philadelphia Chromosome (Ph+) | Increased (34.4% vs 0.0% in low group) | P = 0.026 |
| MLL1 High Expression | Increased (66.7% vs 13.3%) | P = 0.000 |
| Splenomegaly | Increased (72.4% vs 20.0%) | P = 0.001 |
| Liver Infiltration | Increased (51.7% vs 13.3%) | P = 0.013 |
| Bone Marrow Blasts (%) | Increased (median 87.6% vs 72.4%) | P = 0.022 |
AML | Bone Marrow Blasts (%) | Increased (median 90.8% vs 77.9%) | P = 0.008 |
| Peripheral Blood Blasts (%) | Increased (median 81.5% vs 66.5%) | P = 0.049 |
| MLL1 High Expression | Increased (85.2% vs 31.1%) | P < 0.001 |
| Favorable Risk Status | Decreased (22.2% vs 54.7%) | P = 0.016 |
| Intermediate/Poor Risk Status | Increased (77.8% vs 45.3%) | P < 0.001 |
Rationale for WIN Site Pharmacological Intervention
The WIN site represents a highly attractive and validated target for pharmacological intervention due to its unique structure, central function, and druggability:
- Critical Function: The WIN site is the primary binding pocket for the arginine-containing WIN motifs of MLL proteins (e.g., MLL1: "ARA" motif). Disrupting this interaction destabilizes the MLL-WRAD complex, significantly reducing its H3K4 methyltransferase activity, particularly for MLL1 [3] [9]. Furthermore, the WIN site also directly binds the A-R-T motif of histone H3, essential for presenting H3K4 for methylation. WIN site inhibitors therefore block two crucial interfaces [9].
- Druggable Pocket: The WIN site forms a deep, well-defined, predominantly hydrophobic cavity with a key acidic residue (Asp107 in humans) at its base, facilitating high-affinity interactions with arginine or arginine-mimicking small molecules. This defined structure makes it amenable to small-molecule inhibition [3] [7] [9].
- Oncogenic Dependence: Cancer cells, particularly those dependent on MLL fusions or high WDR5/MYC activity, exhibit heightened sensitivity to WIN site disruption. While initial hypotheses focused on inhibiting MLL1 activity in MLL-rearranged leukemias, research revealed a more nuanced and potent mechanism: WIN site inhibitors primarily displace WDR5 from chromatin, especially at PSGs, rather than causing immediate, global loss of H3K4me3 [7].
- Mechanism of Action (Chromatin Displacement): Potent WIN site inhibitors bind the pocket with picomolar affinity, effectively competing with both MLL WIN motifs and histone H3 peptides. This prevents WDR5 from engaging chromatin. Genome-wide studies show rapid and specific eviction of WDR5 from its target loci, notably PSGs/RPGs, within minutes to hours of inhibitor treatment. This loss of WDR5 binding leads to:
- Reduced Transcription of PSGs: Downregulation of key ribosomal proteins and translation factors.
- Translational Inhibition: Decreased global protein synthesis capacity.
- Nucleolar Stress: Impaired ribosome biogenesis triggers this stress pathway.
- p53 Activation & Apoptosis: Nucleolar stress culminates in p53 stabilization and activation, leading to cell cycle arrest and apoptosis, especially in cells with functional p53 [1] [4] [7].
- Selectivity Potential: Although WDR5 participates in many complexes, the WIN site's role in chromatin engagement offers a point of intervention. The rapid and specific displacement from chromatin, coupled with the sensitivity of certain cancers (like MLL-rearranged cells and GBM CSCs) to loss of PSG expression and nucleolar stress, suggests a potential therapeutic window [2] [5] [7].
Emergence of WDR5-IN-4 as a Chemical Probe
WDR5-IN-4 (also referred to as Compound C6) emerged from focused medicinal chemistry efforts to develop highly potent, selective, and cell-active small-molecule WIN site inhibitors. It represents a significant advancement over earlier tool compounds like the peptidomimetic MM-401 [7].
- Discovery and Potency: WDR5-IN-4 was developed using structure-based design, likely building on the scaffold of predecessors like WDR5-0103. Its key defining feature is its exceptional binding affinity for the WDR5 WIN site, characterized by a dissociation constant (Kd) of 0.1 nM (100 picomolar) [1] [4]. This places it among the highest affinity WIN site inhibitors reported.
- Mechanism - Chromatin Displacement: Consistent with the WIN site inhibition mechanism, WDR5-IN-4 functions by displacing WDR5 from chromatin. Treatment of cells (e.g., MLL-rearranged leukemia cells MV4;11, MOLM-13) with WDR5-IN-4 rapidly depletes WDR5 from chromatin-bound fractions. This displacement occurs preferentially at its target loci, primarily genes involved in protein synthesis [1] [4].
- Downstream Molecular Effects: Chromatin displacement by WDR5-IN-4 triggers a cascade of molecular events:
- Reduced Gene Expression: Decreased transcription of WDR5-bound PSGs, including ribosomal protein genes (RPGs) and translation factors.
- Translation Inhibition: Measurable decrease in global protein synthesis rates.
- Nucleolar Stress: Morphological and functional disruption of the nucleolus, the site of ribosome assembly.
- p53 Pathway Activation: Stabilization and activation of the tumor suppressor p53 in response to nucleolar stress.
- Cell Cycle Arrest & Apoptosis: Induction of cell cycle arrest (accumulation in sub-G1 phase) and programmed cell death [1] [4].
- In Vitro Anti-Cancer Activity: WDR5-IN-4 demonstrates potent anti-proliferative effects across various cancer cell lines, with particular sensitivity observed in MLL-rearranged leukemias:
- MV4;11 (MLL-AF4, AML): GI50 = 600-900 nM (dependent on assay duration)
- MOLM-13 (MLL-AF9, AML): GI50 = 900 nM
- K562 (CML, MLL WT): GI50 = 17,000 nM (25.4 µM)
- CHP-134 (Neuroblastoma, wt p53): GI50 = 2.7 µM
- Daudi (Burkitt Lymphoma, mut p53): GI50 = 6.8 µM
- Ramos (Burkitt Lymphoma, mut p53): GI50 = 7.1 µMSensitivity correlates strongly with MLL-rearrangement status and functional p53, supporting the mechanism involving p53 activation downstream of nucleolar stress [1] [4].
- Cellular Phenotypes: Treatment with WDR5-IN-4 (e.g., 2 µM for 6 days in MV4;11 cells) induces:
- Cell Cycle Arrest: Significant accumulation of cells in the sub-G1 phase, indicative of DNA fragmentation and apoptosis.
- Apoptosis: Induction of programmed cell death pathways.
- Loss of Stemness (in CSCs): While direct data on WDR5-IN-4 in GBM CSCs is limited in the provided results, studies with other WIN site inhibitors (like the ones described in [2]) show diminished SOX2/OCT4 reporter activity and impaired CSC self-renewal and tumor growth. WDR5-IN-4's mechanism predicts similar effects in WDR5-dependent CSC populations [1] [2].
- Chemical Properties: WDR5-IN-4 (freebase CAS: 2407457-36-5) is often utilized as its trifluoroacetate salt (WDR5-IN-4 TFA, CAS: 2749300-35-2) to improve solubility. Its molecular formula is C~25~H~22~Cl~2~FN~5~O (freebase, MW = 498.38 g/mol) or C~27~H~23~Cl~2~F~4~N~5~O~3~ (TFA salt, MW = 612.40 g/mol). It is typically supplied as a light yellow to yellow solid [1] [4].
Table 2: Anti-Proliferative Activity (GI50) of WDR5-IN-4 in Cancer Cell Lines [1] [4]
Cell Line | Cancer Type | Genetic Features | GI50 (μM) | Notes |
---|
MV4;11 | Acute Myeloid Leukemia (AML) | MLL-AF4 rearrangement, Wild-type p53 | 0.6 - 0.9 | Highly sensitive |
MOLM-13 | Acute Myeloid Leukemia (AML) | MLL-AF9 rearrangement, Wild-type p53 | 0.9 | Highly sensitive |
K562 | Chronic Myeloid Leukemia (CML) | BCR-ABL, MLL wild-type | 17 - 25.4 | Less sensitive |
CHP-134 | Neuroblastoma | Wild-type p53 | 2.7 | Sensitive (p53 competent) |
Daudi | Burkitt Lymphoma | Mutant p53 | 6.8 | Less sensitive (p53 mutant) |
Ramos | Burkitt Lymphoma | Mutant p53 | 7.1 | Less sensitive (p53 mutant) |
Raji | Burkitt Lymphoma | Mutant p53 | 16 | Less sensitive (p53 mutant) |
SW480 | Colorectal Adenocarcinoma | | >29 | Resistant |
SW-620 | Colorectal Adenocarcinoma | | 6.5 | Moderate sensitivity |